

Reproducibility and accuracy of 1-Methyl-4-imidazoleacetic acid measurement techniques.

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Compound of Interest

Compound Name: *1-Methyl-4-imidazoleacetic acid*
hydrochloride

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A Comparative Guide to 1-Methyl-4-imidazoleacetic Acid (MIAA) Measurement Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 1-Methyl-4-imidazoleacetic acid (MIAA), a key stable metabolite of histamine. Accurate and reproducible measurement of MIAA in biological matrices, particularly urine, serves as a reliable indicator of systemic histamine turnover, which is crucial in preclinical and clinical research, especially in the fields of allergy, immunology, and drug safety assessment.^{[1][2][3]}

Overview of Measurement Techniques

The primary methods for MIAA quantification are chromatography-based techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While immunoassays like ELISA are common for many biomarkers, a commercially available ELISA kit specifically validated for 1-Methyl-4-imidazoleacetic acid with detailed performance data is not readily found in the public domain.

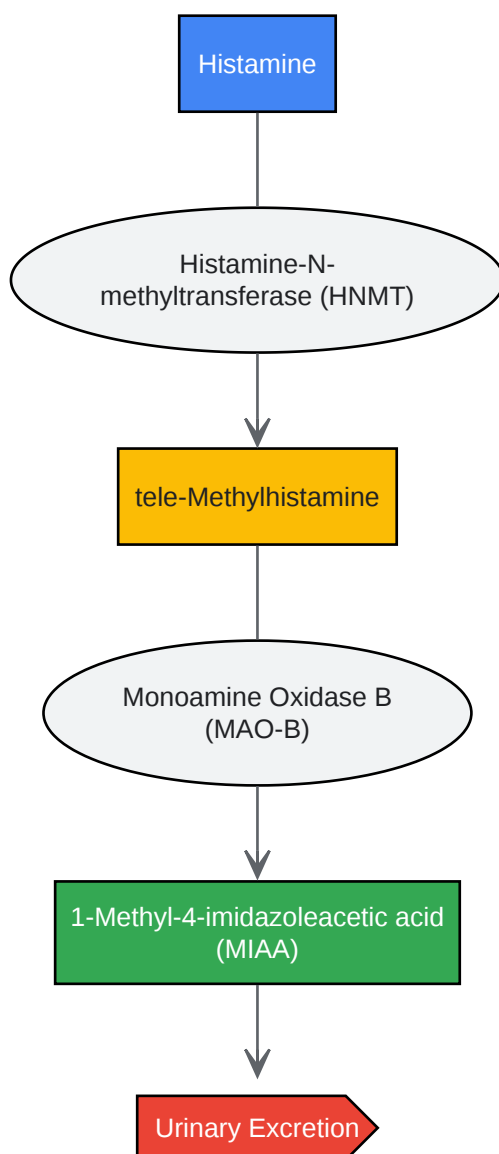
Quantitative Performance Comparison

The following table summarizes the key performance metrics for the most prominently documented MIAA measurement technique, LC-MS/MS. Due to a lack of detailed validation data in the available literature for GC-MS methods specifically targeting MIAA, a direct quantitative comparison is not possible at this time.

Parameter	LC-MS/MS	GC-MS	Immunoassay (ELISA)
Analyte	1-Methyl-4-imidazoleacetic acid (tele-MIAA)	1-Methyl-4-imidazoleacetic acid	Not Commercially Available
Matrix	Human Urine	Biological Fluids (e.g., Urine, Brain Tissue)	N/A
Limit of Detection (LOD)	Not explicitly stated, but linear range starts at 22 ng/mL[1]	Data not readily available	N/A
Limit of Quantification (LOQ)	22 ng/mL[1]	Data not readily available	N/A
Intra-Assay Precision (%CV)	4.3%[1]	Data not readily available	N/A
Inter-Assay Precision (%CV)	8.4%[1]	Data not readily available	N/A
Accuracy (% Recovery)	-16.2% to 8.0%[1]	Data not readily available	N/A
Linear Range	22 - 1,111 ng/mL[1]	Data not readily available	N/A

Histamine Metabolism Pathway

The following diagram illustrates the metabolic pathway from histamine to its urinary metabolite, 1-Methyl-4-imidazoleacetic acid.



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Metabolic conversion of histamine to 1-Methyl-4-imidazoleacetic acid (MIAA).

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Urinary MIAA

This method is recognized for its high sensitivity, specificity, and reproducibility.^{[1][2][3]}

Sample Preparation:

- Thaw frozen human urine samples at room temperature.
- Centrifuge the samples at approximately 4,000 x g for 5 minutes to pellet any particulate matter.
- Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
- Add 10 µL of an internal standard solution (e.g., deuterated MIAA).
- Vortex the samples for 10 seconds.
- Inject an aliquot of the prepared sample directly into the LC-MS/MS system.

Chromatographic Conditions:

- LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase column suitable for polar compounds, often with ion-pairing reagents. For example, a C18 column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A gradient elution is typically used to separate MIAA from other urine components.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for MIAA and its internal standard.

- MIAA Transition: e.g., m/z 141.1 \rightarrow 95.1
- Internal Standard Transition: e.g., m/z 144.1 \rightarrow 98.1
- Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity for MIAA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has also been utilized for the determination of MIAA, though detailed recent validation data is less prevalent in the literature compared to LC-MS/MS. This method typically requires a derivatization step to increase the volatility of the polar MIAA molecule.

Sample Preparation and Derivatization:

- Extraction: MIAA is first extracted from the biological matrix (e.g., urine) using a suitable solvent extraction or solid-phase extraction (SPE) protocol.
- Derivatization: The extracted MIAA is then derivatized to make it amenable to gas chromatography. A common approach involves esterification (e.g., with isopropanol) followed by acylation.
- Reconstitution: The derivatized sample is dried down and reconstituted in a solvent compatible with GC injection (e.g., ethyl acetate).

GC-MS Conditions:

- GC System: A gas chromatograph equipped with a capillary column.
- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.
- Carrier Gas: Helium or hydrogen.
- Injection: Splitless injection is often used for trace analysis.
- Temperature Program: An oven temperature gradient is used to separate the derivatized MIAA from other compounds.

- MS System: A mass spectrometer operating in electron ionization (EI) mode.
- Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized MIAA is used for quantification.

Conclusion

For the highly accurate and reproducible quantification of 1-Methyl-4-imidazoleacetic acid, LC-MS/MS stands out as the most well-documented and validated method, offering high sensitivity and specificity without the need for complex derivatization steps.[1][2][3] While GC-MS is a viable alternative, the requirement for derivatization and the limited availability of recent, detailed validation data may present challenges for method implementation and inter-laboratory comparison. Currently, a specific and validated immunoassay for the direct measurement of MIAA does not appear to be commercially available, making chromatographic-mass spectrometric methods the gold standard for researchers, scientists, and drug development professionals in this area.

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